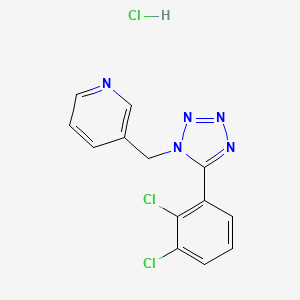
A-438079 盐酸盐
描述
科学研究应用
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Investigated for its potential therapeutic effects in neuroprotection, inflammation, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
作用机制
Target of Action
A 438079 hydrochloride is a competitive antagonist of the nucleotide receptor P2X7 . The P2X7 receptor is a subtype of the P2X receptor family, which is expressed in the central nervous system and immune system cells .
Mode of Action
A 438079 hydrochloride interacts with its target, the P2X7 receptor, by competitively inhibiting the receptor . This inhibition prevents the influx of calcium ions in the human recombinant P2X7 cell line . It is devoid of activity at other P2 receptors .
Biochemical Pathways
The P2X7 receptor plays a crucial role in ATP-induced reactive oxygen species formation . A 438079 hydrochloride has been shown to reduce ATP-induced reactive oxygen species formation in MEL cells by about 87% . It also blocks BzATP-stimulated changes in intracellular calcium concentrations .
Pharmacokinetics
It is soluble in dmso up to 100 mm, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of A 438079 hydrochloride’s action include the reduction of ATP-induced reactive oxygen species formation and the blocking of BzATP-stimulated changes in intracellular calcium concentrations . It also possesses antinociceptive activity in models of neuropathic pain in vivo .
Action Environment
It is known that the compound is stable under desiccated conditions and should be stored at room temperature .
生化分析
Biochemical Properties
A 438079 hydrochloride has been found to interact with the P2X7 purinoceptor, a type of ATP-gated purinergic receptor . It acts as a competitive antagonist, inhibiting the influx of calcium ions in the human recombinant P2X7 cell line . It has minimal activity at other P2 receptors .
Cellular Effects
A 438079 hydrochloride has been shown to possess antinociceptive activity in models of neuropathic pain . It also inhibits methamphetamine-induced microglial migration and phagocytosis in vitro . In a study on septic rats, A 438079 hydrochloride was found to alleviate oxidative stress in the lungs .
Molecular Mechanism
The molecular mechanism of A 438079 hydrochloride involves its competitive antagonism of the P2X7 receptor . By binding to this receptor, it inhibits the influx of calcium ions, which can affect various cellular processes .
Temporal Effects in Laboratory Settings
While specific temporal effects of A 438079 hydrochloride in laboratory settings are not mentioned in the search results, it’s known that the compound has a purity of ≥98% (HPLC) and is stable when stored under desiccated conditions at 2-8°C .
Dosage Effects in Animal Models
In animal models, A 438079 hydrochloride has been administered at a dosage of 15 mg/kg to evaluate its effects on lung oxidative status in endotoxemia of sepsis . Another study administered it at a dosage of 80 μmol/kg to reduce noxious and innocuous evoked activity of different classes of spinal neurons in neuropathic rats .
Metabolic Pathways
The specific metabolic pathways that A 438079 hydrochloride is involved in are not mentioned in the search results. Its primary target is the P2X7 receptor, which plays a role in various cellular processes, including inflammation and cell death .
Subcellular Localization
The specific subcellular localization of A 438079 hydrochloride is not mentioned in the search results. Given its role as a P2X7 receptor antagonist, it is likely to be localized at the cell membrane where P2X7 receptors are typically found .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization with pyridine-3-carboxaldehyde under acidic conditions to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
相似化合物的比较
Similar Compounds
A-740003: Another P2X7 receptor antagonist with similar properties.
AZD9056: A selective P2X7 receptor antagonist used in clinical trials for inflammatory diseases.
JNJ-47965567: A potent and selective P2X7 receptor antagonist with neuroprotective effects.
Uniqueness
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride is unique due to its high selectivity for the P2X7 receptor and its minimal activity at other receptors, enzymes, and ion channels. This specificity makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5.ClH/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJFFMIPPMRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899431-18-6, 899507-36-9 | |
| Record name | 3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-438079 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate](/img/structure/B2397315.png)
![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)
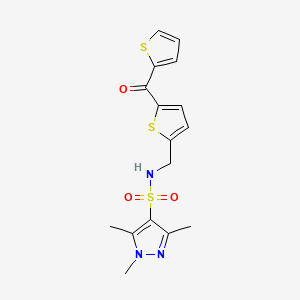
![2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile](/img/structure/B2397323.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)
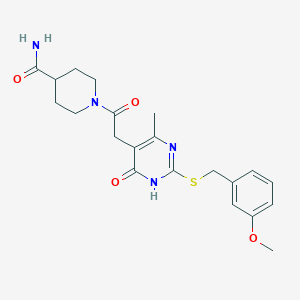
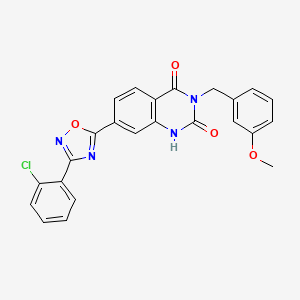
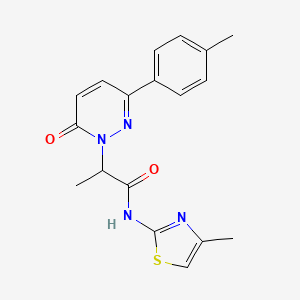

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)
